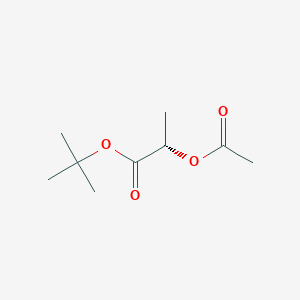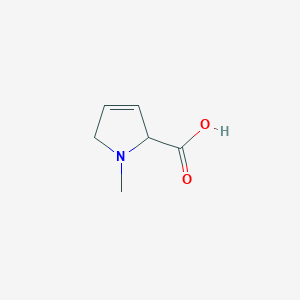
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as Methyl pyrrole-2-carboxylate, is a chemical compound with the molecular formula C6H7NO2 . It is used for thermochemical and computational studies .
Synthesis Analysis
The synthesis of pyrroles, including 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring with a methyl group attached to one of the carbon atoms and a carboxylic acid group attached to another carbon atom .Chemical Reactions Analysis
Pyrroles, including 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is 125.1253 . Further physical and chemical properties are not explicitly mentioned in the retrieved sources.Orientations Futures
While specific future directions for the study of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid are not mentioned in the retrieved sources, the synthesis of pyrrole derivatives is a topic of ongoing research due to their significance in medicinal chemistry . Further studies could focus on developing more efficient synthesis methods, exploring their biological activities, and their potential applications in drug development .
Propriétés
IUPAC Name |
1-methyl-2,5-dihydropyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVQMZAYAYIJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

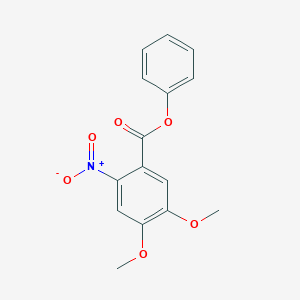
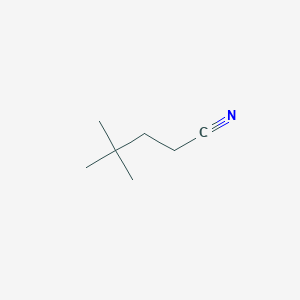
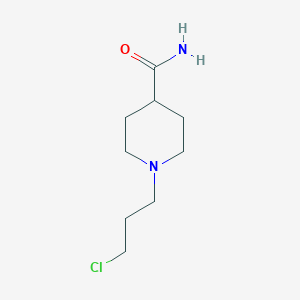
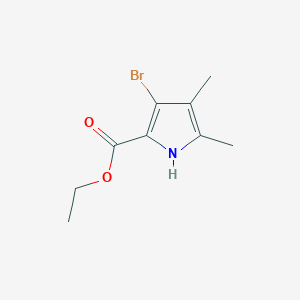
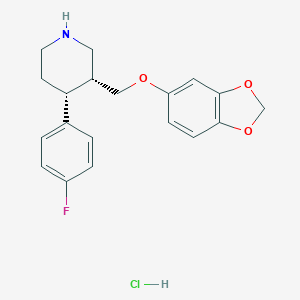
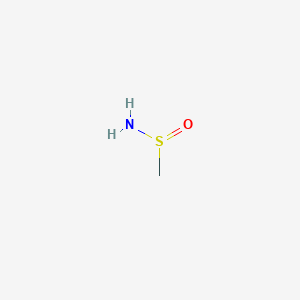
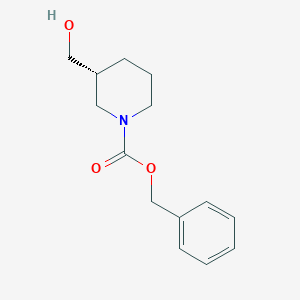

![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)
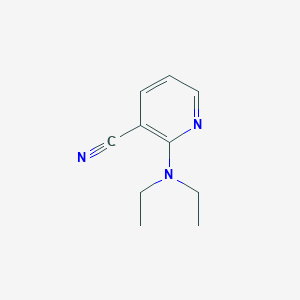
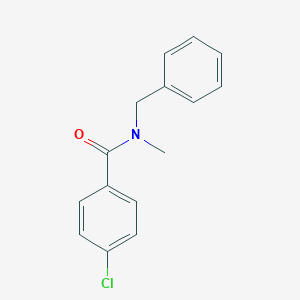
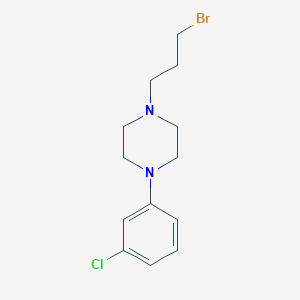
![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
